Mogrol

Descripción general

Descripción

Mogrol is a bioactive compound extracted from the fruits of Siraitia grosvenorii, known for its wide range of biological activities and commercial use as a natural sweetener. It is an aglycone of mogrosides, which are glycosylated cucurbitane-type tetracyclic triterpenoid saponins. This compound has been studied for its potential health benefits, including anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic effects. It has also been shown to play a role in lipid metabolism and has been investigated for its therapeutic potential in conditions such as ulcerative colitis, osteoporosis, and obesity .

Synthesis Analysis

The biosynthesis of mogrosides, including this compound, involves the cyclization of 2,3-oxidosqualene to cucurbitadienol, followed by a series of oxidation and glycosylation reactions. Cucurbitadienol synthase (SgCbQ) and this compound C-3 hydroxyl glycosyltransferase (UGT74AC1) are two enzymes that have been identified as key players in the biosynthesis pathway. Additionally, a multifunctional P450 enzyme, CYP87D18, has been implicated in the oxidation of cucurbitadienol to this compound . Efforts have also been made to construct and optimize a de novo biosynthesis pathway of this compound in Saccharomyces cerevisiae, which could provide an alternative method for this compound production .

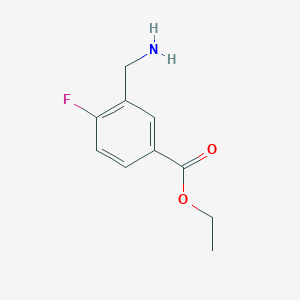

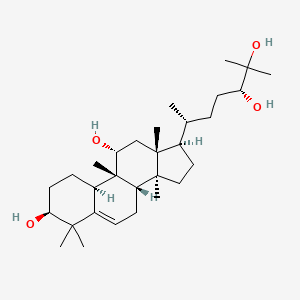

Molecular Structure Analysis

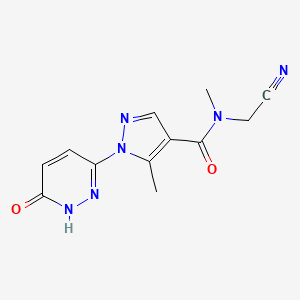

This compound's molecular structure is characterized by a cucurbitane-type tetracyclic triterpenoid skeleton. The structure-activity relationships of this compound have been explored through the synthesis of derivatives, revealing that modifications at specific positions can significantly affect its biological activity. For instance, amine derivatives at the 24-position have been found to enhance this compound's potency as an AMPK activator .

Chemical Reactions Analysis

This compound's chemical reactivity has been explored in the context of its biological effects. It has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis. This activation is believed to be responsible for many of this compound's therapeutic effects, such as its anti-adipogenic, anti-inflammatory, and antihyperglycemic activities . Additionally, this compound derivatives have been synthesized to improve its anti-cancer activity, with some showing promising results against lung cancer cells .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, its solubility, stability, and reactivity can be inferred from its use in various biological assays. As a natural compound with a complex structure, this compound's properties are likely to be influenced by its glycosylation state and the presence of functional groups that can participate in hydrogen bonding and other interactions .

Relevant Case Studies

Several case studies have demonstrated this compound's potential therapeutic effects. In the context of obesity, this compound has been shown to suppress adipocyte differentiation in 3T3-L1 preadipocytes . In a mouse model of ulcerative colitis, this compound attenuated colonic damage and inflammation through AMPK activation . Furthermore, this compound inhibited osteoclast formation and bone resorption, suggesting its potential in preventing or treating osteoporosis . These studies highlight this compound's diverse pharmacological activities and its potential as a therapeutic agent for various diseases.

Aplicaciones Científicas De Investigación

1. Pharmacokinetics and Bioavailability

- Mogrol, the aglycone of mogrosides, has been investigated for its pharmacokinetics and bioavailability. A study developed and validated a sensitive LC-MS-MS method for quantifying this compound in rat plasma, contributing to the understanding of its pharmacokinetic properties (Luo et al., 2017).

2. Neuroprotective Effects

- Research indicates that this compound shows potential in attenuating memory impairment and neuroinflammatory responses. A study demonstrated that this compound significantly improved lipopolysaccharide-induced memory impairment in mice and reduced inflammatory responses in the brain (Wang et al., 2020).

3. Anti-Adipogenic Activity

- This compound has been studied for its effects on adipogenesis in preadipocytes. It was found to suppress triglyceride accumulation by affecting different stages of adipocyte differentiation, suggesting its potential use in anti-obesity strategies (Harada et al., 2016).

4. Production Improvement in Yeast

- Studies have also focused on enhancing this compound production in yeast. A modular engineering strategy was employed to improve this compound production in Saccharomyces cerevisiae, offering an alternative way for this compound production (Wang et al., 2022).

5. Bone Health and Osteoporosis

- This compound has been investigated for its role in bone health and as a potential therapy for osteoporosis. It has shown efficacy in inhibiting osteoclast formation and function, indicating its usefulness in preventing bone mass loss (Chen et al., 2022).

6. Multiple Pharmacological Properties

- A comprehensive review of this compound has highlighted its multiple pharmacological properties, including neuroprotective, anticancer, anti-inflammatory, anti-obesity, and antidiabetic effects, suggesting its wide-ranging therapeutic potential (Jaiswal & Lee, 2023).

7. Therapeutic Potential in Ulcerative Colitis

- This compound has shown promise in treating ulcerative colitis. Studies indicate that it can protect against intestinal epithelial barrier dysfunction and reduce inflammatory mediator production through AMPK-mediated signaling pathways (Liang et al., 2020).

8. Anti-Fibrotic Effects

- This compound has been evaluated for its anti-fibrotic effects, particularly in the context of pulmonary fibrosis. Research suggests that it can inhibit TGF-β1-induced epithelial-mesenchymal transition and myofibroblast trans-differentiation, offering potential therapeutic applications for lung diseases (Liu et al., 2021).

Mecanismo De Acción

Target of Action

Mogrol, a triterpene found in the fruits of Siraitia grosvenorii, has been identified to interact with several important targets, including AMP-activated protein kinase (AMPK), tumor necrosis factor-alpha (TNF-α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and signal transducer and activator of transcription 3 (STAT3) . These targets play crucial roles in various cellular processes, including inflammation, cell growth, and apoptosis .

Mode of Action

This compound interacts with its targets to bring about changes in cellular processes. For instance, it inhibits the ERK1/2 and STAT3 pathways, particularly suppressing p-ERK1/2 and p-STAT3 . This inhibition leads to the suppression of Bcl-2 expression, a protein that prevents apoptosis, thereby inducing cell apoptosis . Furthermore, this compound enhances the expression of p21, a cyclin-dependent kinase inhibitor, resulting in G0/G1 cell cycle arrest .

Biochemical Pathways

This compound affects several biochemical pathways. It plays important roles in antihyperglycemic and antilipidemic activities through activating the AMP-activated protein kinase pathway . Additionally, this compound can stimulate G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) in a TGR5-dependent manner .

Pharmacokinetics

This compound is a biometabolite of mogrosides, and it is converted into mogrosides with the growth and ripening of the fruit through the enzyme glycosyltransferases .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. This compound suppresses leukemia cell growth, induces cell apoptosis, and results in cell cycle arrest . It also alleviates Aβ1–42-induced memory impairments, inhibits Aβ1–42-induced microglia overactivation, and prevents Aβ1–42-triggered apoptotic response in the hippocampus . Furthermore, this compound suppresses Aβ1–42-activated NF-κB signaling, reducing the production of proinflammatory cytokines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the formation of artificial mogrosides or this compound compounds may be due to the combination effects of protonation, dehydration, oxidation, and the shift or rearrangement of double bonds . .

Safety and Hazards

Direcciones Futuras

The positive result of recent studies evaluating the pharmacological activity of mogrol accelerates the efforts for the development of this compound as a therapeutic agent . The protective effect of this compound on different organs also supported its therapeutic potential against different diseases .

Propiedades

IUPAC Name |

(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-25,31-34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23+,24-,25-,28+,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYBBRAAICDTIS-AYEHCKLZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2503588.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2503592.png)

![3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2503594.png)

![2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2503596.png)

![(E)-2-cyano-N-naphthalen-1-yl-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2503597.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2503604.png)